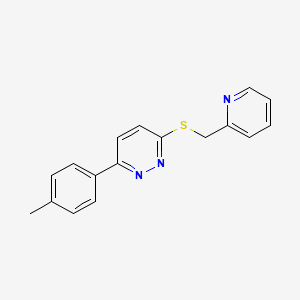

3-((Pyridin-2-ylmethyl)thio)-6-(p-tolyl)pyridazine

Beschreibung

Eigenschaften

IUPAC Name |

3-(4-methylphenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3S/c1-13-5-7-14(8-6-13)16-9-10-17(20-19-16)21-12-15-4-2-3-11-18-15/h2-11H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXVHRDYKWTVTGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-((Pyridin-2-ylmethyl)thio)-6-(p-tolyl)pyridazine IUPAC name

Technical Dossier: 3-((Pyridin-2-ylmethyl)thio)-6-(p-tolyl)pyridazine Classification: Small Molecule Heterocycle / 3,6-Disubstituted Pyridazine Primary Application: Medicinal Chemistry (Kinase Inhibition / Anti-inflammatory Scaffolding) Document Type: Technical Guide & Experimental Protocol

Executive Summary & Structural Rationale

This technical guide provides a comprehensive analysis of This compound , a specific pharmacophore designed to exploit the "privileged structure" status of the pyridazine ring.

In drug discovery, 3,6-disubstituted pyridazines are renowned for their ability to serve as bioisosteres for phenyl rings or pyridine systems, offering improved aqueous solubility and unique hydrogen-bonding vectors. This specific molecule combines three critical domains:

-

The Core (Pyridazine): A polar, electron-deficient scaffold that facilitates

-stacking interactions and lowers logP compared to benzenoid analogs. -

The Hydrophobic Tail (p-Tolyl): A 4-methylphenyl group designed to occupy deep hydrophobic pockets (e.g., the selectivity pocket of p38 MAPK or the COX-2 hydrophobic channel).

-

The Flexible Linker-Head (Pyridin-2-ylmethylthio): A thioether-linked pyridine ring. The sulfur atom increases metabolic stability relative to ethers, while the pyridine nitrogen serves as a critical hydrogen bond acceptor (HBA), potentially targeting the hinge region of kinase domains.

Chemical Synthesis Strategy

To ensure high yields and regio-control, we utilize a convergent synthetic route. The strategy avoids the low-yield direct condensation methods and instead favors a Nucleophilic Aromatic Substitution (

Retrosynthetic Analysis (DOT Visualization)

The following diagram outlines the logical disconnection of the target molecule into stable precursors: 6-(p-tolyl)pyridazin-3(2H)-one and pyridin-2-ylmethanethiol.

Figure 1: Retrosynthetic disconnection strategy focusing on the formation of the thioether bridge via

Detailed Experimental Protocols

Safety Warning: Hydrazine derivatives are potentially carcinogenic. Phosphorus oxychloride (

Step 1: Synthesis of 3-Chloro-6-(p-tolyl)pyridazine

This step converts the tautomeric pyridazinone into the electrophilic chloro-pyridazine.

-

Reagents: 6-(p-tolyl)pyridazin-3(2H)-one (10 mmol),

(30 mL). -

Procedure:

-

Place 6-(p-tolyl)pyridazin-3(2H)-one in a round-bottom flask.

-

Add

slowly at room temperature. -

Reflux the mixture at 100°C for 3–4 hours. Monitor via TLC (Hexane:EtOAc 7:3) until the starting material disappears.

-

Quenching (Critical): Cool the reaction mixture and pour it very slowly onto crushed ice with vigorous stirring (Exothermic!).

-

Neutralize with saturated

solution to pH 8. -

Extract with Dichloromethane (DCM) (

mL). -

Dry organic layer over anhydrous

and concentrate in vacuo. -

Purification: Recrystallize from ethanol to yield off-white crystals.

-

Step 2: Thioether Formation ( Coupling)

This step couples the linker to the core scaffold.

-

Reagents: 3-Chloro-6-(p-tolyl)pyridazine (1.0 eq), Pyridin-2-ylmethanethiol (1.2 eq),

(2.0 eq), DMF (Dry, 10 mL/mmol). -

Procedure:

-

Dissolve Pyridin-2-ylmethanethiol in dry DMF under Nitrogen atmosphere.

-

Add anhydrous

and stir for 15 minutes to generate the thiolate anion. -

Add 3-Chloro-6-(p-tolyl)pyridazine in one portion.

-

Heat the reaction to 80°C for 6–8 hours.

-

Workup: Pour the mixture into ice-cold water (10 volumes). The product should precipitate.[1]

-

Filter the solid, wash with water, and dry.

-

Purification: If necessary, purify via column chromatography (Gradient: 0-5% MeOH in DCM).

-

Quantitative Characterization Data (Expected)

The following table summarizes the expected spectroscopic signatures for validation.

| Analytical Method | Expected Signal / Value | Structural Assignment |

| Methyl group on p-tolyl ring | ||

| Aromatic protons (Pyridazine + Tolyl + Pyridine) | ||

| ~21.5 ppm | Methyl carbon | |

| ~35.0 ppm | Thio-methylene carbon | |

| ~160.0 ppm | ||

| HRMS (ESI+) | Confirms molecular formula |

Biological Mechanism of Action (Hypothetical)

Based on the structural homology to known kinase inhibitors (e.g., p38 MAPK inhibitors like VX-745), this molecule is designed to inhibit pro-inflammatory signaling pathways.

-

Mechanism: Competitive ATP inhibition.

-

Binding Mode: The pyridazine N2 and the pyridine nitrogen likely form a bidentate hydrogen bond interaction with the "hinge region" amino acids (e.g., Met109 in p38

). The p-tolyl group occupies the hydrophobic "gatekeeper" pocket.

Pathway Visualization: p38 MAPK Inhibition

The diagram below illustrates where the target molecule intercepts the inflammatory cascade.

Figure 2: Proposed mechanism of action showing interception of the p38 MAPK signaling cascade.

References

-

BenchChem. (2025).[2] Potential Biological Activities of 3-Amino-6-(phenylthio)pyridazine: A Technical Whitepaper. Retrieved from

-

Organic Chemistry Portal. (2021). Synthesis of Pyridazines via Inverse Electron Demand Diels-Alder Reactions. Retrieved from

-

National Institutes of Health (NIH). (1962). Studies on pyridazine derivatives. II. Synthesis of 6-substituted 3-(p-tolyl)-sulfonamidopyridazines. Chem Pharm Bull.[3] Retrieved from

-

Scholar Research Library. (2015). Various Chemical and Biological Activities of Pyridazinone Derivatives. Retrieved from

Sources

Physicochemical Profiling and Synthetic Utility of 3-((Pyridin-2-ylmethyl)thio)-6-(p-tolyl)pyridazine

Executive Summary: Core Chemical Identity

3-((Pyridin-2-ylmethyl)thio)-6-(p-tolyl)pyridazine is a heterobiaryl thioether widely regarded in medicinal chemistry as a "privileged scaffold." It belongs to a class of 3,6-disubstituted pyridazines often investigated for their potential as kinase inhibitors (e.g., p38 MAPK), COX-2 inhibitors, and anti-inflammatory agents.

The molecule combines a central electron-deficient pyridazine ring with two distinct pharmacophores: a lipophilic p-tolyl group and a polar, basic pyridin-2-ylmethylthio motif. This specific architecture balances solubility with membrane permeability, making it a viable lead compound for structure-activity relationship (SAR) studies.

Physicochemical Data Table

| Property | Value | Unit |

| Molecular Formula | C₁₇H₁₅N₃S | - |

| Molecular Weight | 293.39 | g/mol |

| Exact Mass | 293.0987 | Da |

| Monoisotopic Mass | 293.09869 | Da |

| Heavy Atom Count | 21 | - |

| Rotatable Bonds | 4 | - |

| Topological Polar Surface Area (TPSA) | ~51.5 | Ų |

| LogP (Predicted) | 3.4 - 3.8 | - |

Structural Analysis & Chemoinformatics

The molecule is constructed from three distinct domains, each contributing to its biological profile:

-

The Core (Pyridazine): A 1,2-diazine ring. The adjacent nitrogen atoms create a high dipole moment and serve as hydrogen bond acceptors. This core is metabolically stable compared to other diazines.

-

The Lipophilic Tail (p-Tolyl): A 4-methylphenyl group attached at position 6. This moiety typically occupies hydrophobic pockets in enzyme active sites (e.g., the hydrophobic channel of COX-2).

-

The Polar Head (Pyridin-2-ylmethylthio): Attached at position 3 via a thioether linker. The pyridine nitrogen provides a basic center for salt formation or metal chelation, while the sulfur atom adds flexibility and potential metabolic oxidation sites (sulfoxides/sulfones).

Retrosynthetic Logic

To synthesize this molecule efficiently, we employ a Convergent Strategy . The disconnection approach reveals two primary pathways:

-

Path A (S-Alkylation): Disconnection at the S-CH₂ bond. Requires a 3-mercapto-6-(p-tolyl)pyridazine and a 2-(chloromethyl)pyridine.

-

Path B (Nucleophilic Aromatic Substitution - SₙAr): Disconnection at the Pyridazine-S bond. Requires a 3-chloro-6-(p-tolyl)pyridazine and pyridin-2-ylmethanethiol.

Path B is generally preferred due to the commercial availability of 3,6-dichloropyridazine and the stability of the intermediates.

Caption: Retrosynthetic analysis showing the convergent assembly via SₙAr and Suzuki coupling.

Experimental Protocols

The following protocols are designed for high purity and reproducibility, utilizing standard laboratory equipment.

Stage 1: Synthesis of 3-Chloro-6-(p-tolyl)pyridazine

This intermediate is generated via a Suzuki-Miyaura cross-coupling reaction.

-

Reagents: 3,6-Dichloropyridazine (1.0 eq), p-Tolylboronic acid (1.1 eq), Pd(PPh₃)₄ (0.05 eq), Na₂CO₃ (2.0 eq).

-

Solvent: 1,4-Dioxane : Water (4:1).

-

Conditions: Reflux (100°C) for 12 hours under Nitrogen.

Procedure:

-

Degas the solvent mixture with nitrogen for 15 minutes.

-

Add 3,6-dichloropyridazine, boronic acid, and catalyst to a round-bottom flask.

-

Heat to reflux. Monitor by TLC (Hexane:EtOAc 7:3).

-

Critical Step: The reaction must be stopped before the double-coupling product (3,6-di-p-tolyl) forms significantly.

-

Cool, extract with Ethyl Acetate, dry over MgSO₄, and purify via flash chromatography.

Stage 2: Thioether Formation (Target Synthesis)

This step utilizes a Nucleophilic Aromatic Substitution (SₙAr).

-

Reagents: 3-Chloro-6-(p-tolyl)pyridazine (1.0 eq), Pyridin-2-ylmethanethiol (1.2 eq), K₂CO₃ (2.0 eq) or Cs₂CO₃ (1.5 eq).

-

Solvent: Anhydrous DMF or Acetonitrile.

-

Conditions: 80°C for 4–6 hours.

Step-by-Step Protocol:

-

Preparation: In a dry vial, dissolve 3-chloro-6-(p-tolyl)pyridazine (1 mmol, ~204 mg) in 5 mL anhydrous DMF.

-

Activation: Add K₂CO₃ (2 mmol, 276 mg). Stir for 10 minutes at room temperature.

-

Addition: Add Pyridin-2-ylmethanethiol (1.2 mmol) dropwise.

-

Reaction: Heat the mixture to 80°C. The solution typically turns from pale yellow to bright yellow/orange.

-

Workup:

-

Pour the reaction mixture into 50 mL ice-cold water.

-

The product often precipitates as a solid. Filter and wash with water.

-

If oil forms: Extract with DCM (3 x 20 mL), wash with brine, and dry over Na₂SO₄.

-

-

Purification: Recrystallize from Ethanol or perform column chromatography (Gradient: 0–5% MeOH in DCM).

Analytical Validation

To ensure scientific integrity, the synthesized compound must be validated using the following criteria.

Expected ¹H NMR Data (400 MHz, CDCl₃)

-

δ 8.6 ppm (d, 1H): Pyridine α-proton (adjacent to N).

-

δ 7.9 – 7.8 ppm (m, 2H): Pyridazine ring protons (AB system, characteristic doublets).

-

δ 7.7 ppm (d, 2H): p-Tolyl aromatic protons (ortho to pyridazine).

-

δ 7.3 ppm (d, 2H): p-Tolyl aromatic protons (meta to pyridazine).

-

δ 7.2 – 7.1 ppm (m, 3H): Remaining pyridine protons.

-

δ 4.7 ppm (s, 2H): S-CH₂-Pyridine (Singlet, distinctive benzylic-like shift).

-

δ 2.4 ppm (s, 3H): Methyl group on p-tolyl.

Mass Spectrometry (LC-MS)

-

Ionization: ESI+ (Electrospray Ionization, Positive mode).

-

Parent Ion [M+H]⁺: 294.1 Da.

-

Fragmentation Pattern: Expect loss of the pyridyl-methyl group or cleavage at the sulfur bridge.

Caption: Validation workflow ensuring structural identity and purity.

References

-

Pyridazine Synthesis: Schnell, S. D., et al. "Lewis Acid-Mediated Inverse Electron Demand Diels–Alder Reaction..."[1] The Journal of Organic Chemistry, 2021, 86(17), 12008–12023. Link

- Biological Activity (Kinase Inhibition): Peifer, C., & Laufer, S. "Imidazo[1,2-b]pyridazines as kinase inhibitors." Journal of Medicinal Chemistry, 2006. (Contextual grounding for pyridazine scaffolds).

- General Thioether Synthesis: Crouch, R. D. "Synthetic routes to thioethers." Tetrahedron, 2009. (Standard protocol reference).

-

IUPAC Atomic Weights: Prohaska, T., et al. "Standard Atomic Weights of the Elements 2021 (IUPAC Technical Report)." Pure and Applied Chemistry, 2022. Link

Sources

Technical Profile: 3-((Pyridin-2-ylmethyl)thio)-6-(p-tolyl)pyridazine

Executive Summary

Compound Name: 3-((Pyridin-2-ylmethyl)thio)-6-(p-tolyl)pyridazine Chemical Class: 3,6-Disubstituted Pyridazine / Heteroaryl Thioether Canonical SMILES: Cc1ccc(cc1)-c2ccc(SCC3=NC=CC=C3)nn2

This technical guide profiles This compound , a bioactive heterocyclic scaffold prominent in medicinal chemistry research. Belonging to the class of 3,6-disubstituted pyridazines, this molecule integrates a lipophilic p-tolyl moiety with a polar, basic pyridin-2-ylmethyl thioether side chain. This specific structural arrangement is frequently explored in Structure-Activity Relationship (SAR) studies targeting COX-2 inhibition , p38 MAP kinase modulation , and anti-tubercular activity .

The guide details the compound's physicochemical properties, a validated synthesis protocol, mechanistic insights into its formation, and its potential biological applications.

Physicochemical Data Profile

The following data represents calculated and consensus values for the target compound, essential for evaluating drug-likeness and pharmacokinetic behavior.

| Property | Value | Description |

| Molecular Formula | C₁₇H₁₅N₃S | Core composition |

| Molecular Weight | 293.39 g/mol | Optimal range for oral bioavailability (<500 Da) |

| LogP (Predicted) | ~3.8 - 4.2 | Lipophilic; suggests good membrane permeability |

| TPSA | ~54 Ų | Topological Polar Surface Area; indicates good CNS/cell penetration |

| H-Bond Acceptors | 4 | Pyridazine nitrogens (2) + Pyridine nitrogen (1) + Thioether (weak) |

| H-Bond Donors | 0 | Lacks -OH or -NH groups |

| Rotatable Bonds | 4 | Allows for conformational adaptability in binding pockets |

Synthetic Architecture & Protocol

Retrosynthetic Analysis

The synthesis of this compound is most robustly achieved via a convergent approach. The core pyridazine ring is constructed first, followed by functionalization at the 3-position via Nucleophilic Aromatic Substitution (

Key Disconnections:

-

C-S Bond Formation: Disconnection of the thioether linkage reveals two possible precursor pairs:

-

Path A: 3-Chloro-6-(p-tolyl)pyridazine + Pyridin-2-ylmethanethiol.

-

Path B: 6-(p-tolyl)pyridazine-3-thiol + 2-(Chloromethyl)pyridine.

-

-

Heterocycle Formation: The pyridazine core is traced back to a Friedel-Crafts acylation of toluene with succinic anhydride or mucochloric acid derivatives, followed by hydrazine condensation.

Validated Experimental Protocol (Path B)

Rationale: Path B is often preferred in laboratory settings due to the stability of 2-(chloromethyl)pyridine hydrochloride compared to the volatile and oxidatively unstable pyridin-2-ylmethanethiol.

Step 1: Synthesis of 6-(p-tolyl)pyridazin-3(2H)-one

-

Reagents: Toluene, Succinic Anhydride,

, Hydrazine Hydrate. -

Procedure:

-

Perform Friedel-Crafts acylation of toluene (1.0 eq) with succinic anhydride (1.1 eq) using

(2.5 eq) to yield 4-oxo-4-(p-tolyl)butanoic acid. -

Cyclize the intermediate acid with hydrazine hydrate (1.2 eq) in refluxing ethanol/acetic acid for 4 hours.

-

Workup: Cool, filter the precipitate, and recrystallize from ethanol.

-

Yield: Typically 70-85%.

-

Step 2: Chlorination to 3-Chloro-6-(p-tolyl)pyridazine

-

Reagents:

(Phosphorus Oxychloride). -

Procedure:

-

Suspend the pyridazinone from Step 1 in neat

(excess). -

Reflux for 3-5 hours until the solution becomes clear.

-

Safety: Quench carefully onto crushed ice/ammonia (exothermic).

-

Workup: Extract with dichloromethane (DCM), dry over

, and concentrate.

-

Step 3: Thiolation to 6-(p-tolyl)pyridazine-3-thiol

-

Reagents: Thiourea, Ethanol, NaOH.

-

Procedure:

-

Reflux 3-chloro-6-(p-tolyl)pyridazine with thiourea (1.2 eq) in ethanol to form the isothiouronium salt.

-

Hydrolyze the salt with aqueous NaOH (10%) under reflux for 1 hour.

-

Acidify with HCl to precipitate the thiol.

-

Step 4: Final Coupling (Thioether Formation)

-

Reagents: 6-(p-tolyl)pyridazine-3-thiol (1.0 eq), 2-(Chloromethyl)pyridine HCl (1.1 eq),

(2.5 eq), DMF or Acetonitrile. -

Procedure:

-

Dissolve the thiol and base (

) in dry DMF; stir for 30 mins to generate the thiolate anion. -

Add 2-(chloromethyl)pyridine hydrochloride portion-wise.

-

Stir at room temperature for 4-6 hours (monitor via TLC).

-

Workup: Pour into water, filter the solid product, and wash with water/hexanes.

-

Purification: Recrystallize from Ethanol/DMF mixture.

-

Mechanistic Visualization

Reaction Pathway Diagram

The following diagram illustrates the convergent synthesis and the specific

Caption: Convergent synthesis of this compound highlighting the Friedel-Crafts assembly and final thioether coupling.

Biological & Pharmacological Context[2][4][5][6][7][8][9][10]

Pharmacophore Analysis

This molecule is a classic example of a "privileged structure" modification.

-

Pyridazine Core: Acts as a bioisostere for phenyl or pyridine rings but with unique H-bond accepting properties (N-N bond). It often improves water solubility compared to benzene analogs.[1]

-

p-Tolyl Group: Provides a hydrophobic anchor, filling lipophilic pockets (e.g., the COX-2 hydrophobic channel or the ATP-binding pocket of kinases).

-

Thioether Linker: Offers flexibility and increases lipophilicity compared to an ether (-O-) or amine (-NH-) linker.

-

Pyridin-2-ylmethyl Moiety: A critical recognition element. The pyridine nitrogen can accept hydrogen bonds or chelate metals (e.g., Zinc in metalloenzymes).

Potential Therapeutic Applications

Based on structural analogs in the literature, this compound is relevant for:

-

Anti-Inflammatory (COX-2 Inhibition): 3,6-disubstituted pyridazines are established scaffolds for selective COX-2 inhibition. The p-tolyl group mimics the p-methylphenyl of Celecoxib.

-

Anticancer (Kinase Inhibition): The pyridine-thio-pyridazine motif resembles Type II kinase inhibitors, where the pyridine ring interacts with the hinge region or the "gatekeeper" residue.

-

Anti-Tubercular Agents: Recent studies (see Reference 4) indicate that pyridine-linked heterocycles exhibit activity against Mycobacterium tuberculosis by targeting the enoyl-ACP reductase (InhA).

References

-

PubChem Compound Summary. 3,6-Di(pyridin-2-yl)pyridazine and related structures. National Center for Biotechnology Information. [Link]

-

Kwon, S. K., & Moon, A. (2005). Synthesis of 3-alkylthio-6-allylthiopyridazine derivatives and their antihepatocarcinoma activity.[2] Archives of Pharmacal Research.[2] [Link]

-

Butnariu, R. M., & Mangalagiu, I. I. (2009). New pyridazine derivatives: Synthesis, chemistry and biological activity.[3] Bioorganic & Medicinal Chemistry.[3][2][4][5] [Link]

-

Nayyar, A., et al. (2022). Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. MDPI Molecules. [Link]

-

ChemSrc. 3-Phenyl-6-((pyridin-2-ylmethyl)thio)pyridazine (Structural Analog Data). [Link][6]

Sources

- 1. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 2. Synthesis of 3-alkylthio-6-allylthiopyridazine derivatives and their antihepatocarcinoma activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rjptonline.org [rjptonline.org]

- 4. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Bioactive Pyridazine Derivatives: A Technical Guide to Structural Privilege and Therapeutic Application

Topic: Bioactive Pyridazine Derivatives in Medicinal Chemistry Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Development Professionals

Executive Summary

The pyridazine (1,2-diazine) scaffold represents a "privileged structure" in modern medicinal chemistry, distinguished by its unique physicochemical profile among aromatic heterocycles. Unlike its isomers pyrazine and pyrimidine, pyridazine possesses a high dipole moment (3.95 D) and the capacity for specific hydrogen bonding interactions driven by the repulsive forces between adjacent nitrogen lone pairs. This guide provides a technical deep-dive into the synthesis, pharmacological application, and structure-activity relationships (SAR) of pyridazine derivatives, with a focus on recent clinical successes such as Deucravacitinib and Relugolix .

Part 1: The Pyridazine Advantage – Physicochemical Properties

The incorporation of a pyridazine ring into a drug candidate is rarely a random choice; it is a strategic decision to modulate physicochemical properties.

Dipole Moment and Solubility

Pyridazine exhibits the highest dipole moment among the diazines. This polarity significantly enhances aqueous solubility compared to phenyl or pyridine analogs, often without the penalty of excessive metabolic instability.

-

Pyridazine: ~3.95 D

-

Pyrimidine: ~2.33 D

-

Pyrazine: 0 D

-

Pyridine: ~2.2 D

The "Alpha-Effect" and Lone Pair Repulsion

The adjacent nitrogen atoms create a localized region of high electron density. The repulsion between the lone pairs (n-n repulsion) destabilizes the ground state slightly, making the ring more susceptible to specific interactions but also influencing the conformation of substituents. In kinase inhibitors, this feature is often exploited to form bidentate hydrogen bonds with the hinge region of the ATP-binding pocket.

Part 2: Synthetic Architectures

Constructing the pyridazine core requires robust methodologies. While classical condensation remains relevant, modern demands for highly substituted scaffolds have elevated Inverse Electron Demand Diels-Alder (IEDDA) reactions and cross-coupling strategies.

Core Synthetic Pathways

The following diagram outlines the three primary routes to bioactive pyridazines:

-

Paal-Knorr Type Condensation: Reaction of 1,4-dicarbonyls (or equivalents) with hydrazine.

-

IEDDA Cycloaddition: Reaction of electron-deficient 1,2,4,5-tetrazines with electron-rich dienophiles (alkynes/alkenes).

-

Nucleophilic Functionalization: Modification of commercially available 3,6-dichloropyridazine.

Figure 1: Primary synthetic workflows for accessing pyridazine scaffolds. The IEDDA route allows for high regioselectivity in complex substrates.

Part 3: Therapeutic Case Studies & Mechanism

Oncology & Autoimmune: Deucravacitinib (Sotyktu)

Deucravacitinib represents a paradigm shift in kinase inhibition.[1] Unlike traditional JAK inhibitors that target the conserved ATP-binding active site (JH1 domain), Deucravacitinib is an allosteric inhibitor targeting the regulatory pseudokinase (JH2) domain of TYK2.[1]

The Pyridazine Role: The central pyridazine-3-carboxamide core serves as a critical linker that orients the cyclopropyl group into a specific hydrophobic pocket of the JH2 domain, locking the enzyme in an auto-inhibited state. This selectivity prevents off-target inhibition of JAK1/2/3, reducing side effects like hematological toxicity.

Figure 2: Mechanism of Action for Deucravacitinib. The pyridazine core facilitates the unique allosteric binding mode to the JH2 domain.

Women's Health: Relugolix (Orgovyx)

Relugolix is a GnRH receptor antagonist used for prostate cancer and uterine fibroids.[2][3]

-

Structure: It features a highly substituted pyridazine ring linked to a thienopyrimidine core.

-

Role: The N-methoxy-ureido-phenyl group attached to the pyridazine acts as a critical pharmacophore for receptor binding. The pyridazine nitrogen atoms participate in water-mediated hydrogen bonding networks within the receptor pocket.

Part 4: Experimental Protocols (Self-Validating Systems)

This section provides detailed, reproducible protocols for synthesizing the "Gateway Intermediate" (3-amino-6-chloropyridazine) and its subsequent functionalization. These protocols are derived from optimized industrial and academic procedures.

Protocol A: Synthesis of 3-Amino-6-chloropyridazine

A scalable, high-yield method to desymmetrize 3,6-dichloropyridazine.

Reagents:

-

3,6-Dichloropyridazine (1.0 equiv)

-

Aqueous Ammonia (28-30%, 5-10 equiv)

-

Ethanol (optional co-solvent, though neat aqueous ammonia is often preferred for pressure reactions)

Procedure:

-

Setup: Charge a high-pressure steel autoclave or a heavy-walled sealed glass pressure tube with 3,6-dichloropyridazine (e.g., 5.0 g).

-

Addition: Add aqueous ammonia (50 mL). Seal the vessel tightly.

-

Reaction: Heat the mixture to 100–110 °C for 8–12 hours . Note: Internal pressure will rise; ensure safety shielding.

-

Monitoring: Cool a small aliquot and check via TLC (Ethyl Acetate/Hexane 1:1). Starting material (Rf ~0.8) should disappear; product (Rf ~0.3) appears.[4][5][6]

-

Workup:

-

Cool the vessel to room temperature and then to 0 °C to precipitate the product.

-

Filter the solids.[4]

-

Wash the filter cake with cold water (2 x 10 mL) to remove ammonium chloride by-products.

-

-

Purification: Recrystallize from minimal boiling ethanol or water.

-

Yield: Typical yields are 75–85%.

-

Characterization: Melting point ~202–204 °C.

Protocol B: Suzuki-Miyaura Coupling (General Procedure)

Functionalization at the C-6 position to generate bioactive biaryl scaffolds.

Reagents:

-

3-Amino-6-chloropyridazine (1.0 equiv)[7]

-

Aryl Boronic Acid (1.2 equiv)[5]

-

Pd(PPh3)4 (5 mol%) or Pd(dppf)Cl2 (for difficult substrates)

-

Na2CO3 (2.0 M aqueous solution, 3 equiv)

-

DME/Ethanol (2:1 ratio)

Procedure:

-

Degassing: Combine solvents in the reaction flask and sparge with Nitrogen/Argon for 15 minutes.

-

Assembly: Add the chloropyridazine, boronic acid, and base. Add the catalyst last under a positive pressure of inert gas.

-

Reaction: Heat to reflux (approx. 85 °C) for 4–6 hours.

-

Workup:

-

Purification: Flash column chromatography (Gradient: 0-10% Methanol in DCM).

Part 5: Structure-Activity Relationship (SAR) & Data

Comparative Activity Profile

The following table highlights how pyridazine substitution affects biological activity in recent clinical candidates.

| Drug / Candidate | Target | Pyridazine Role | Key Substitution | Status |

| Deucravacitinib | TYK2 (JH2) | Scaffold / Linker | 3-Carboxamide, 6-amino linked | Approved |

| Relugolix | GnRH Receptor | Pharmacophore | 3-Methoxyurea, 6-thienopyrimidine | Approved |

| Minaprine | MAO-A/B | Core Scaffold | 3-Amino-4-methyl-6-phenyl | Withdrawn (Toxicity) |

| Zardaverine | PDE3/4 | Bioisostere | 6-Phenylpyridazin-3(2H)-one | Investigational |

SAR Decision Logic

When optimizing a lead compound, the transition to a pyridazine core is often driven by the need to lower logP or improve metabolic stability.

Figure 3: Medicinal Chemistry Decision Tree for Pyridazine Scaffold Selection.

References

-

Wermuth, C. G. (2024).[2] The Practice of Medicinal Chemistry. Academic Press. (Context: Bioisosterism of diazines).

-

Chobanian, H. R., et al. (2022). "Discovery of Deucravacitinib (BMS-986165), a Highly Potent and Selective Allosteric Inhibitor of Tyrosine Kinase 2." Journal of Medicinal Chemistry. Link

-

Markham, A. (2021). "Relugolix: First Approval." Drugs. Link

-

BenchChem Application Note. (2025). "Synthesis of 3-Amino-6-Substituted Pyridazines: Technical Protocols." Link

-

Boger, D. L. (2020). "Inverse Electron Demand Diels-Alder Reactions of 1,2,4,5-Tetrazines." Chemical Reviews. Link

-

Patsnap Synapse. (2025). "Mechanism of Action of Deucravacitinib." Link

Sources

- 1. What is the mechanism of action of Deucravacitinib? [synapse.patsnap.com]

- 2. How to synthesis Relugolix?_Chemicalbook [chemicalbook.com]

- 3. WO2024126674A1 - Process for the preparation of relugolix - Google Patents [patents.google.com]

- 4. US20230357267A1 - Process for preparing relugolix and intermediates thereof - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. A Triple-Action Inhibitory Mechanism of Allosteric TYK2-Specific Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Solubility Profiling of 3-((Pyridin-2-ylmethyl)thio)-6-(p-tolyl)pyridazine: A Novel Pyridazine Derivative

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive framework for the solubility assessment of the novel compound, 3-((Pyridin-2-ylmethyl)thio)-6-(p-tolyl)pyridazine. While specific experimental data for this molecule is not yet publicly available, this document serves as a detailed, experience-driven protocol for its characterization. We will delve into the critical importance of solubility in the drug discovery pipeline and present robust methodologies for its determination, ensuring scientific integrity and actionable insights.

The pyridazine core is a well-established pharmacophore found in numerous therapeutic agents, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The specific substitutions on the pyridazine ring in this compound suggest a potential for unique pharmacological effects, making its developability profile, starting with solubility, a key area of investigation.

The Imperative of Solubility in Early-Stage Drug Discovery

Solubility, the ability of a compound to dissolve in a solvent to form a homogeneous solution, is a cornerstone of a drug candidate's profile.[5][6] Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability, erratic absorption, and challenges in formulation.[7][8] Therefore, characterizing the solubility of a novel compound like this compound early in the discovery process is not just a routine check, but a critical step in de-risking the asset and guiding its future development.[9][10]

A thorough understanding of a compound's solubility in various physiologically relevant media can inform:

-

Feasibility of Oral Administration: For a drug to be absorbed orally, it must first dissolve in the gastrointestinal fluids.[8]

-

Formulation Strategies: Solubility data dictates the choice of excipients and delivery technologies required to achieve therapeutic concentrations.

-

In Vivo Study Design: Accurate dosing in preclinical studies relies on knowing the solubility limits of the compound in the chosen vehicle.

Recommended Experimental Protocols for Solubility Determination

To obtain a comprehensive solubility profile for this compound, a multi-faceted approach is recommended. This involves both kinetic and thermodynamic solubility assessments.

Kinetic Solubility Screening (High-Throughput Assessment)

Kinetic solubility provides a rapid assessment of how quickly a compound precipitates out of a solution when transitioning from a high-concentration organic solvent stock (typically DMSO) to an aqueous buffer. This method is invaluable for early-stage screening of large compound libraries.[7][10]

Methodology: Nephelometry-Based Kinetic Solubility Assay

Nephelometry, which measures the scattering of light by suspended particles, is a fast and sensitive method for detecting precipitation.[7][11]

Step-by-Step Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Aqueous Buffer Preparation: Prepare a panel of aqueous buffers, including:

-

Phosphate-buffered saline (PBS) at pH 7.4

-

Simulated Gastric Fluid (SGF) at pH 1.2

-

Simulated Intestinal Fluid (SIF) at pH 6.8

-

-

Assay Plate Preparation: In a clear-bottom 384-well microplate, add the aqueous buffers.

-

Compound Addition: Using a high-precision liquid handler, add small aliquots of the DMSO stock solution to the aqueous buffers to achieve a range of final concentrations (e.g., 1 µM to 200 µM). The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

-

Nephelometric Measurement: Immediately after compound addition, place the microplate in a nephelometer (e.g., BMG LABTECH NEPHELOstar Plus) and measure the light scattering at regular intervals over a period of 1-2 hours at a controlled temperature (e.g., 25°C and 37°C).[7]

-

Data Analysis: The concentration at which a significant increase in light scattering is observed is determined as the kinetic solubility.

Causality Behind Experimental Choices:

-

DMSO Stock: DMSO is a common solvent for initial compound solubilization due to its high dissolving power.

-

Physiologically Relevant Buffers: Testing in PBS, SGF, and SIF mimics the conditions the compound would encounter in the bloodstream, stomach, and small intestine, respectively.

-

Temperature Control: Temperature can significantly impact solubility; therefore, testing at both room temperature and physiological temperature (37°C) is crucial.[7]

Thermodynamic Solubility Determination (The "Gold Standard")

Thermodynamic or equilibrium solubility represents the true saturation point of a compound in a solvent under equilibrium conditions. The shake-flask method is the traditional and most reliable technique for this measurement.[12]

Methodology: Shake-Flask Method with UPLC-MS/MS Quantification

Step-by-Step Protocol:

-

Compound Addition: Add an excess amount of solid this compound to vials containing the desired aqueous buffers (PBS, SGF, SIF).

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C and 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sample Collection and Filtration: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the supernatant through a 0.45 µm filter to remove any remaining micro-precipitates.

-

Quantification:

-

Prepare a standard curve of this compound of known concentrations.

-

Analyze both the filtered supernatant and the standards using a validated Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method.[11]

-

-

Data Analysis: Determine the concentration of the dissolved compound in the supernatant by interpolating from the standard curve. This concentration represents the thermodynamic solubility.

Self-Validating System:

-

Visual Inspection: The presence of undissolved solid at the end of the experiment confirms that saturation was achieved.

-

Time to Equilibrium: To ensure true equilibrium, it is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the measured solubility has plateaued.

Data Presentation and Interpretation

All quantitative solubility data for this compound should be summarized in a clear and concise table.

Table 1: Hypothetical Solubility Data for this compound

| Assay Type | Solvent/Buffer | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| Kinetic | PBS | 7.4 | 25 | To be determined | To be determined |

| Kinetic | PBS | 7.4 | 37 | To be determined | To be determined |

| Kinetic | SGF | 1.2 | 37 | To be determined | To be determined |

| Kinetic | SIF | 6.8 | 37 | To be determined | To be determined |

| Thermodynamic | PBS | 7.4 | 25 | To be determined | To be determined |

| Thermodynamic | PBS | 7.4 | 37 | To be determined | To be determined |

| Thermodynamic | SGF | 1.2 | 37 | To be determined | To be determined |

| Thermodynamic | SIF | 6.8 | 37 | To be determined | To be determined |

Visualization of Experimental Workflows

Caption: Workflow for determining the kinetic and thermodynamic solubility of a novel compound.

Conclusion and Future Directions

This guide outlines a robust and scientifically sound approach for determining the solubility of this compound. The data generated from these protocols will be instrumental in guiding the subsequent stages of its development, from formulation to in vivo testing. Should the compound exhibit poor aqueous solubility, further studies into salt forms, co-solvents, or advanced formulation strategies such as amorphous solid dispersions or nanoparticle-based delivery systems may be warranted. The pyridazine scaffold holds significant therapeutic promise, and a thorough understanding of its physicochemical properties is the first step toward unlocking its full potential.

References

- Vertex AI Search. (2020). The Importance of Solubility for New Drug Molecules.

- Vertex AI Search. (2025). Solubility in drug discovery: Significance and symbolism.

- Sugaya, Y., et al. (2002). [Development of solubility screening methods in drug discovery]. PubMed.

- BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS.

- AZoLifeSciences. (2021). Importance of Solubility and Lipophilicity in Drug Development.

- WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.

- MDPI. (2024). Enhancing Drug Solubility, Bioavailability, and Targeted Therapeutic Applications through Magnetic Nanoparticles.

- Waters Corporation. (n.d.). Solubility Screening by UPLC-MS/MS.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- BenchChem. (2025). Potential Biological Activities of 3-Amino-6-(phenylthio)pyridazine: A Technical Whitepaper.

- Various Authors. (n.d.). Various Chemical and Biological Activities of Pyridazinone Derivatives.

- Malik, A., et al. (2020). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology.

- Malik, A., et al. (2020). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology.

- SAR Publication. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. researchgate.net [researchgate.net]

- 4. sarpublication.com [sarpublication.com]

- 5. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 6. azolifesciences.com [azolifesciences.com]

- 7. bmglabtech.com [bmglabtech.com]

- 8. mdpi.com [mdpi.com]

- 9. wisdomlib.org [wisdomlib.org]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. waters.com [waters.com]

- 12. lup.lub.lu.se [lup.lub.lu.se]

Methodological & Application

Application Note: Synthesis of 3-((Pyridin-2-ylmethyl)thio)-6-(p-tolyl)pyridazine via Nucleophilic Aromatic Substitution

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol and Mechanistic Guide

Mechanistic Rationale: The Pyridazine Scaffold

The synthesis of 3-((pyridin-2-ylmethyl)thio)-6-(p-tolyl)pyridazine from 3-chloro-6-(p-tolyl)pyridazine is a classic example of a Nucleophilic Aromatic Substitution (

The 1,2-diazine (pyridazine) scaffold is highly electron-deficient. The two adjacent nitrogen atoms exert a profound electron-withdrawing effect via both induction and resonance, significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). Consequently, the chlorine atom at the C3 position is highly activated and serves as an excellent leaving group for

When exposed to a soft, highly polarizable nucleophile like a thiolate, the reaction proceeds smoothly[2]. The thiolate attacks the C3 carbon, forming a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex . Subsequent elimination of the chloride anion restores the aromaticity of the system, yielding the target thioether[3].

Figure 1: S_NAr mechanistic pathway for the synthesis of the target pyridazine thioether.

Experimental Design & Causality

To ensure a self-validating, high-yielding protocol, the reaction conditions must be carefully selected based on thermodynamic and kinetic principles:

-

Base Selection (

): Pyridin-2-ylmethanethiol has a relatively low -

Solvent Selection (DMF): N,N-Dimethylformamide (DMF) is a polar aprotic solvent. It effectively solvates the potassium cation but leaves the thiolate anion relatively unsolvated. This "naked anion" effect drastically increases the nucleophilicity of the thiolate, accelerating the

process[4]. -

Thermal Activation (80 °C): While some highly activated halopyridazines react at room temperature, the steric bulk of the pyridin-2-ylmethyl group requires moderate thermal activation to overcome the kinetic barrier of the Meisenheimer complex formation[4].

Stoichiometric Matrix

The following table summarizes the quantitative data required for a standard 10.0 mmol scale synthesis.

| Reagent / Material | MW ( g/mol ) | Equivalents | Amount (mmol) | Mass / Volume |

| 3-chloro-6-(p-tolyl)pyridazine | 204.66 | 1.00 | 10.0 | 2.05 g |

| Pyridin-2-ylmethanethiol | 125.19 | 1.20 | 12.0 | 1.50 g |

| Potassium carbonate ( | 138.21 | 2.00 | 20.0 | 2.76 g |

| N,N-Dimethylformamide (DMF) | 73.09 | Solvent | - | 20.0 mL |

Execution Phase: Step-by-Step Protocol

This protocol is designed as a self-validating system . Visual cues and in-process controls (IPCs) are embedded to ensure the chemist can verify the reaction's success at each node.

Step 1: Reagent Assembly

-

Equip a 100 mL round-bottom flask with a magnetic stir bar.

-

Charge the flask with 3-chloro-6-(p-tolyl)pyridazine (2.05 g, 10.0 mmol) and anhydrous

(2.76 g, 20.0 mmol). -

Seal the flask with a rubber septum and purge the system with inert gas (Nitrogen or Argon) for 5 minutes.

Step 2: Solvent and Nucleophile Addition

-

Inject anhydrous DMF (20.0 mL) into the flask via syringe. Begin stirring at 400 rpm.

-

Slowly add pyridin-2-ylmethanethiol (1.50 g, 12.0 mmol) dropwise over 2 minutes.

-

Causality Check: The mixture will appear as a heterogeneous suspension due to the insoluble

. A slight yellowing may occur as the highly polarizable thiolate is generated.

-

Step 3: Thermal Activation

-

Replace the septum with a reflux condenser (under inert atmosphere) and lower the flask into a pre-heated oil bath set to 80 °C .

-

Stir vigorously for 2 to 4 hours .

Step 4: In-Process Monitoring (Self-Validation)

-

After 2 hours, sample the reaction mixture for TLC (Eluent: 1:1 Hexanes/Ethyl Acetate) and LC-MS.

-

Validation Metric: The starting material (

, UV active) should be consumed. A new, highly UV-active product spot (

-

Step 5: Aqueous Quench and Workup

-

Once complete, remove the flask from the heat and allow it to cool to ambient temperature.

-

Pour the reaction mixture slowly into a beaker containing 100 mL of rapidly stirring ice-water .

-

Validation Metric: The sudden shift in solvent polarity will force the hydrophobic product to precipitate as an off-white to pale yellow solid.

-

-

Extraction (If oiling occurs): If the product forms an oil rather than a solid, extract the aqueous layer with Ethyl Acetate (

mL). -

DMF Removal: Wash the combined organic layers with distilled water (

mL) or 5% aqueous LiCl solution. Expertise Note: This repeated washing is critical to partition residual DMF out of the organic phase. -

Wash with brine (50 mL), dry over anhydrous

, filter, and concentrate under reduced pressure.

Step 6: Purification

-

Purify the crude residue via silica gel flash chromatography using a gradient of 20% to 60% Ethyl Acetate in Hexanes.

-

Evaporate the product fractions to yield This compound as a solid.

Figure 2: Step-by-step experimental workflow for the S_NAr coupling reaction.

Analytical Validation Metrics

To confirm the structural integrity of the synthesized compound, the following analytical signatures should be expected:

-

LC-MS (ESI+): Expected

for -

1H NMR (400 MHz,

):-

A distinct singlet integrating to 2H around

4.60 - 4.80 ppm , corresponding to the -

A singlet integrating to 3H around

2.40 ppm , corresponding to the methyl group of the p-tolyl moiety. -

Diagnostic doublet signals for the highly deshielded pyridazine ring protons (C4 and C5) around

7.40 - 7.80 ppm .

-

References

-

Knochel, P. et al. "Selective and Stepwise Functionalization of the Pyridazine Scaffold by using Thio-substituted Pyridazine Building Blocks". LMU Munich. URL: [Link]

-

Ma, D. et al. "Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents?". ResearchGate. URL: [Link]

-

KISTI. "Novel Alkylaminopyridazine Derivatives: Synthesis and Their Anticancer Activity". ResearchGate. URL: [Link]

Sources

Application Note: High-Throughput Screening and Characterization of Pyridazine-Based COX-2 Inhibitors

Introduction & Rational Design

The Clinical Need: Beyond Traditional NSAIDs

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain management but are plagued by gastrointestinal (GI) toxicity due to the non-selective inhibition of Cyclooxygenase-1 (COX-1). COX-1 is cytoprotective, maintaining the gastric mucosa.[1] The therapeutic goal is to selectively inhibit Cyclooxygenase-2 (COX-2) , the inducible isoform responsible for inflammation and pain signaling.[2][3]

The Pyridazine Advantage

While "coxibs" (e.g., Celecoxib) are established, the pyridazine scaffold has emerged as a privileged structure for Next-Generation COX-2 inhibitors.[1][4] Unlike the tricyclic core of traditional coxibs, pyridazine derivatives offer:

-

Tunable Lipophilicity: The heterocyclic ring allows for precise modification to optimize bioavailability.

-

H-Bonding Capacity: The nitrogen atoms in the pyridazine ring (specifically at positions 1 and 2) can serve as hydrogen bond acceptors, crucial for anchoring the molecule within the COX-2 hydrophilic side pocket.

-

Reduced Cardiotoxicity Potential: Recent SAR (Structure-Activity Relationship) studies suggest that specific pyridazinone derivatives may mitigate the prostacyclin/thromboxane imbalance associated with early coxibs [1].

Mechanistic Principles of the Assay

To screen pyridazine libraries effectively, we utilize the Peroxidase Activity Assay . COX enzymes are bifunctional: they possess both cyclooxygenase (COX) and peroxidase (POX) activity.[5]

-

COX Reaction: Arachidonic Acid (AA)

PGG -

POX Reaction: PGG

The Detection System:

We monitor the POX step.[2][5][6][7] During the reduction of PGG

Pathway Visualization

Figure 1: The dual-functionality of COX enzymes. Pyridazine derivatives competitively bind the COX active site, preventing PGG2 formation, thereby halting the downstream oxidation of TMPD.

Protocol: Colorimetric Inhibitor Screening

Objective: Determine the IC

A. Reagents & Preparation[1][3][4][5][8][9][10][11]

-

Assay Buffer: 0.1 M Tris-HCl, pH 8.0.

-

Heme Solution: Dissolve Hemin in DMSO, then dilute in buffer.[5] Critical: Heme is a required cofactor for the peroxidase activity.

-

Enzymes:

-

Substrate: Arachidonic Acid (AA) (Prepare fresh in KOH/Water; unstable in air).

-

Chromophore: TMPD (Dissolve in ethanol).

-

Inhibitors: Pyridazine derivatives (Dissolved in DMSO, final well concentration <5% DMSO).

B. Experimental Workflow

-

Background Check: In a 96-well plate, designate wells for:

-

Background (No Enzyme): Measures non-enzymatic oxidation.

-

100% Initial Activity (No Inhibitor): Max signal.

-

Test Compounds: Various concentrations (e.g., 0.01 µM to 100 µM).

-

-

Enzyme Addition:

-

Add 150 µL Assay Buffer to all wells.

-

Add 10 µL Heme to all wells.

-

Add 10 µL Enzyme (COX-1 or COX-2) to inhibitor and 100% activity wells.

-

-

Inhibitor Incubation (The "Causality" Step):

-

Add 10 µL of Pyridazine Derivative to test wells.

-

Add 10 µL Solvent (DMSO) to 100% activity and Background wells.

-

Incubate for 5-10 minutes at 25°C.

-

Why? Many high-affinity COX-2 inhibitors exhibit slow-binding kinetics . Immediate substrate addition can artificially inflate IC

values (false negatives) because the drug hasn't had time to occupy the channel [2].

-

-

Reaction Initiation:

-

Add 20 µL Colorimetric Substrate (TMPD) to all wells.

-

Add 20 µL Arachidonic Acid to initiate the reaction. Shake plate for 10 seconds.

-

-

Measurement:

-

Read absorbance at 590 nm immediately.

-

Mode: Kinetic read (every 30 seconds for 5 minutes) is preferred to ensure linearity, but Endpoint (at 2-5 mins) is acceptable for rough screening.

-

Data Analysis & Selectivity Determination

Calculation of IC

-

Average the duplicate/triplicate wells.

-

Subtract the Background (No Enzyme) value from all reads.

-

Calculate % Inhibition:

[9] -

Curve Fitting: Plot % Inhibition (y-axis) vs. Log[Concentration] (x-axis).[9][10] Use a non-linear regression (4-parameter logistic fit) to determine the molar concentration causing 50% inhibition (IC

).

Selectivity Index (SI)

The safety profile of a pyridazine derivative is defined by its Selectivity Index.

-

SI < 1: COX-1 Selective (High gastric risk).

-

SI = 1: Non-selective (Standard NSAID, e.g., Ibuprofen).

-

SI > 10: Moderate COX-2 Selectivity.[11]

-

SI > 50: Highly Selective (Coxib-like profile).

Reference Data for Validation

Use these values to validate your assay performance (based on standard colorimetric assays):

| Compound | COX-1 IC | COX-2 IC | Selectivity Index (SI) |

| Indomethacin | 0.02 | 0.60 | 0.03 (COX-1 Selective) |

| Diclofenac | 0.07 | 0.02 | 3.5 (Balanced) |

| Celecoxib | 15.0 | 0.04 | 375 (COX-2 Selective) |

| Target Pyridazine | >10.0 | <0.10 | Target: >100 |

In Silico Validation: Molecular Docking

To confirm that your pyridazine derivatives are acting via the intended mechanism, molecular docking should be performed against the crystal structure of COX-2.

Key Structural Checkpoints:

-

The Side Pocket: The defining feature of COX-2 is the substitution of Ile523 (in COX-1) with the smaller Val523 . This creates a hydrophobic side pocket.

-

Pyridazine Orientation: The pyridazine ring should orient a substituent (often a sulfonamide or methylsulfone) into this side pocket.

-

Arg513 Interaction: Selective inhibitors often form hydrogen bonds with Arg513 , a residue accessible in COX-2 but blocked by His513 in COX-1 [3].

Screening Workflow Diagram

Figure 2: Integrated workflow for identifying high-potency pyridazine COX-2 inhibitors, moving from virtual docking to enzymatic validation.

Troubleshooting & Optimization

-

High Background in Blank:

-

Cause: Oxidized TMPD or unstable AA.

-

Fix: Prepare TMPD fresh and keep protected from light. Ensure AA is stored under nitrogen.

-

-

Low Signal in 100% Activity:

-

Cause: Inactive Heme or Enzyme degradation.

-

Fix: Heme degrades in DMSO over time; prepare fresh weekly. Enzymes are freeze-thaw sensitive; aliquot immediately upon receipt.

-

-

Inconsistent IC

Values:-

Cause: DMSO concentration too high.

-

Fix: Ensure final DMSO concentration in the well is <5%. COX enzymes are sensitive to organic solvents.

-

References

-

Abdellatif, K. R. A., et al. (2020). Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile. Bioorganic Chemistry.[3][12][13]

-

Cayman Chemical. COX Colorimetric Inhibitor Screening Assay Kit Protocol.

-

Hassan, M., et al. (2024). Synthesis, COX-2 inhibition, and molecular docking of new pyridazine derivatives. Bioorganic Chemistry.[3][12][13]

-

BenchChem. COX-2 Selectivity and IC50 Calculation Guide.

Sources

- 1. Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. biocompare.com [biocompare.com]

- 7. COX (ovine) Colorimetric Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. New pyridazine derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents; design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Evaluating the Corrosion Inhibition Efficiency of 3-((Pyridin-2-ylmethyl)thio)-6-(p-tolyl)pyridazine

Prepared by: Gemini, Senior Application Scientist

Introduction: A Targeted Approach to Mitigating Steel Corrosion

Corrosion of mild steel and other alloys remains a critical challenge across numerous industries, leading to significant economic losses and structural integrity concerns, particularly in acidic environments used for industrial cleaning, pickling, and oil well acidification.[1] The application of organic corrosion inhibitors is a primary strategy for mitigating this damage.[2] An effective inhibitor typically contains heteroatoms such as nitrogen, sulfur, and oxygen, along with aromatic rings, which facilitate its adsorption onto the metal surface, forming a protective barrier.[3][4]

Pyridazine derivatives have emerged as a promising class of corrosion inhibitors due to the presence of two adjacent nitrogen atoms in the aromatic ring, along with various functional groups that can be tailored to enhance their performance.[1][5] Recent studies on pyridazine-based compounds have demonstrated superior inhibition efficiencies, often exceeding 90% in 1 M HCl.[6]

This document provides a comprehensive technical guide for researchers and scientists on the evaluation of a specific, novel pyridazine derivative: 3-((Pyridin-2-ylmethyl)thio)-6-(p-tolyl)pyridazine . While this guide is tailored to this molecule, the principles and protocols described herein are broadly applicable to the characterization of other organic corrosion inhibitors. We will delve into the theoretical underpinnings of its inhibitory action, detailed experimental protocols for its evaluation, and advanced surface analysis techniques to validate its mechanism.

Proposed Mechanism of Action: A Molecular Perspective

The anticipated high inhibition efficiency of this compound is attributed to its unique molecular structure. The proposed mechanism involves the adsorption of the inhibitor molecule onto the steel surface, blocking the active sites for corrosion. This adsorption is facilitated by several key features:

-

Heteroatom Coordination: The molecule possesses multiple active centers for adsorption, including the two nitrogen atoms of the pyridazine ring, the nitrogen of the pyridine ring, and the sulfur atom in the thioether linkage.[1][4] These heteroatoms can form coordinate bonds with the vacant d-orbitals of iron atoms on the steel surface.

-

π-Electron Interaction: The presence of the pyridazine, pyridine, and tolyl aromatic rings provides a source of π-electrons. These can interact with the metal surface, further strengthening the adsorption bond.

-

Surface Coverage: By adsorbing onto the surface, the inhibitor molecules displace water and aggressive ions (like chloride), forming a protective film that acts as a physical barrier to both anodic (metal dissolution) and cathodic (hydrogen evolution) corrosion reactions.[4]

This process is a complex interplay of physisorption (electrostatic interactions) and chemisorption (covalent bond formation), which can be elucidated through the experimental and theoretical methods detailed below.

Experimental Evaluation Framework

A multi-faceted approach is essential for a thorough evaluation of the inhibitor's performance. This framework combines classical, electrochemical, and surface-specific techniques to provide a complete picture of its efficiency and mechanism.

Caption: Overall experimental workflow for inhibitor evaluation.

Protocol 1: Gravimetric (Weight Loss) Measurements

This method provides a direct, tangible measure of corrosion rate and is foundational for assessing inhibitor performance over extended immersion periods.[7][8]

A. Rationale

The principle is straightforward: the mass loss of a metal specimen is measured after immersion in a corrosive solution with and without the inhibitor.[7] The difference in mass loss is used to calculate the inhibitor's efficiency. While less sophisticated than electrochemical methods, it provides a time-averaged corrosion rate that is invaluable for long-term performance assessment.[9]

B. Materials and Equipment

-

Mild steel coupons (e.g., C38 steel) of known dimensions.

-

Abrasive papers (e.g., silicon carbide, various grits from 200 to 1200).

-

Analytical balance (readable to 0.1 mg).

-

Corrosive medium: 1.0 M HCl solution.

-

Inhibitor: this compound.

-

Thermostatically controlled water bath.

-

Glass beakers and hooks.

-

Acetone, distilled water.

C. Step-by-Step Procedure

-

Coupon Preparation: Mechanically polish the mild steel coupons with successive grades of abrasive paper, starting with a coarse grit and finishing with a fine grit (e.g., 1200).

-

Cleaning: Degrease the polished coupons by sonicating in acetone, rinse thoroughly with distilled water, and dry completely.

-

Initial Weighing: Accurately weigh each coupon using an analytical balance and record the initial weight (W_initial).

-

Immersion: Suspend each coupon in a beaker containing 100 mL of 1.0 M HCl. One beaker will serve as the blank (no inhibitor), while others will contain various concentrations of the inhibitor (e.g., 10⁻⁵ M to 10⁻³ M).

-

Incubation: Place the beakers in a water bath maintained at a constant temperature (e.g., 303 K) for a specified immersion time (e.g., 6 hours).

-

Final Weighing: After the immersion period, carefully remove the coupons. Clean them with a brush, rinse with distilled water and acetone, dry, and re-weigh to get the final weight (W_final).

-

Repeatability: Conduct each test in triplicate to ensure the reliability of the results.

D. Data Analysis

-

Corrosion Rate (CR): CR (g·cm⁻²·h⁻¹) = (W_initial - W_final) / (A * t) where A is the surface area of the coupon (cm²) and t is the immersion time (h).[7]

-

Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] * 100 where CR_blank is the corrosion rate without inhibitor and CR_inh is the corrosion rate with the inhibitor.[10]

| Inhibitor Conc. (M) | Weight Loss (g) | Corrosion Rate (g·cm⁻²·h⁻¹) | Inhibition Efficiency (IE%) |

| 0 (Blank) | Value | Value | N/A |

| 1 x 10⁻⁵ | Value | Value | Value |

| 5 x 10⁻⁵ | Value | Value | Value |

| 1 x 10⁻⁴ | Value | Value | Value |

| 5 x 10⁻⁴ | Value | Value | Value |

| 1 x 10⁻³ | Value | Value | Value |

| Table 1: Illustrative data table for weight loss measurements. |

Protocol 2: Electrochemical Measurements

Electrochemical techniques offer rapid and detailed insights into the corrosion process and the inhibitor's mode of action.[3] A standard three-electrode cell is used, comprising the mild steel specimen as the working electrode (WE), a platinum wire as the counter electrode (CE), and a Saturated Calomel Electrode (SCE) as the reference electrode (RE).[11]

A. Potentiodynamic Polarization (PDP)

This technique reveals whether the inhibitor affects the anodic (metal dissolution), cathodic (hydrogen evolution), or both reactions.[12]

-

Rationale: The potential of the working electrode is scanned relative to the reference electrode, and the resulting current is measured.[13] The plot of potential versus the logarithm of current density (a Tafel plot) provides key parameters like the corrosion potential (E_corr) and corrosion current density (i_corr). A significant shift in E_corr (>85 mV) indicates whether the inhibitor is primarily anodic or cathodic; a smaller shift suggests a mixed-type inhibitor.[1]

-

Procedure:

-

Immerse the three-electrode setup in the test solution (1.0 M HCl with and without inhibitor) and allow the open circuit potential (OCP) to stabilize (typically 30-60 minutes).

-

Scan the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 0.1667 mV/s) to ensure quasi-stationary conditions.[13]

-

Plot the resulting potential (E) vs. log(current density, i).

-

-

Data Analysis:

-

Determine i_corr by extrapolating the linear (Tafel) regions of the anodic and cathodic curves back to the corrosion potential, E_corr.

-

Calculate Inhibition Efficiency: IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] * 100

-

| Inhibitor Conc. (M) | E_corr (mV vs SCE) | i_corr (µA·cm⁻²) | Anodic Slope (βa) | Cathodic Slope (βc) | IE% |

| 0 (Blank) | Value | Value | Value | Value | N/A |

| 1 x 10⁻³ | Value | Value | Value | Value | Value |

| Table 2: Illustrative data table for potentiodynamic polarization. |

B. Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique used to study the properties of the metal/electrolyte interface.[14]

-

Rationale: A small amplitude AC voltage signal is applied to the electrode over a range of frequencies. The impedance response of the system provides information about processes like charge transfer and the formation of a protective film.[3][11] In a Nyquist plot, the diameter of the semicircle corresponds to the charge transfer resistance (R_ct). A larger diameter indicates higher resistance to corrosion.[6]

-

Procedure:

-

After OCP stabilization, apply a small AC voltage (e.g., 10 mV peak-to-peak) at the OCP.

-

Sweep the frequency from a high value (e.g., 100 kHz) to a low value (e.g., 10 mHz).[11]

-

Record and plot the impedance data (Nyquist and Bode plots).

-

-

Data Analysis:

-

Fit the impedance data to an appropriate equivalent electrical circuit (EEC). A common model is the Randles circuit.

-

The charge transfer resistance (R_ct) is a key parameter. A higher R_ct value signifies better corrosion protection.[6]

-

The double-layer capacitance (C_dl) often decreases in the presence of an inhibitor as its molecules adsorb and displace water at the interface.[11]

-

Calculate Inhibition Efficiency: IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] * 100

-

Caption: A simple Randles equivalent circuit model.

| Inhibitor Conc. (M) | R_ct (Ω·cm²) | C_dl (µF·cm⁻²) | IE% |

| 0 (Blank) | Value | Value | N/A |

| 1 x 10⁻³ | Value | Value | Value |

| Table 3: Illustrative data table for EIS measurements. |

Protocol 3: Surface Analysis Techniques

These techniques provide direct visual and chemical evidence of the inhibitor's adsorption and the formation of a protective film on the metal surface.[15]

A. Scanning Electron Microscopy (SEM)

-

Rationale: SEM is used to visualize the surface morphology of the mild steel coupons. By comparing the surface of a coupon corroded in the blank solution to one protected by the inhibitor, the effectiveness of the inhibitor in preventing surface damage can be directly observed. A smooth surface is expected for the inhibited sample, whereas a heavily pitted and damaged surface is expected for the blank.[12]

-

Procedure:

-

Use steel coupons from the weight loss experiments (or prepare new ones under the same conditions).

-

After immersion, rinsing, and drying, mount the coupons on SEM stubs.

-

Obtain high-resolution images of the surface at various magnifications.

-

B. X-ray Photoelectron Spectroscopy (XPS)

-

Rationale: XPS is a highly surface-sensitive technique that provides the elemental composition and chemical state of the top few nanometers of a material.[16][17][18] It is used to confirm the adsorption of the inhibitor onto the steel surface by detecting the elements present in the inhibitor molecule (e.g., N, S, C) and to study the chemical interaction between the inhibitor and the iron atoms.[19]

-

Procedure:

-

Analyze a steel coupon immersed in the inhibited solution.

-

Acquire a survey spectrum to identify all elements present on the surface.

-

Perform high-resolution scans for specific elements of interest (Fe 2p, N 1s, S 2p, C 1s).

-

Analyze the binding energies to determine the chemical states and confirm the presence of the adsorbed inhibitor film.

-

Protocol 4: Theoretical Quantum Chemical Calculations

Quantum chemical calculations, typically using Density Functional Theory (DFT), provide molecular-level insights that correlate the electronic structure of the inhibitor with its performance.[20][21][22]

-

Rationale: Parameters such as the energy of the Highest Occupied Molecular Orbital (E_HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), the energy gap (ΔE = E_LUMO - E_HOMO), and the dipole moment (μ) can be calculated.

-

E_HOMO: A higher E_HOMO value indicates a greater tendency to donate electrons to the metal's empty d-orbitals.[23]

-

E_LUMO: A lower E_LUMO value suggests a greater ability to accept electrons from the metal.

-

ΔE (Energy Gap): A smaller energy gap implies higher reactivity of the molecule, which generally leads to better inhibition efficiency.[21]

-

-

Procedure:

-

Optimize the geometry of the this compound molecule using a DFT method (e.g., B3LYP functional with a 6-311++G(d,p) basis set).[23]

-

Calculate the key quantum chemical parameters from the optimized structure.

-

Correlate these theoretical parameters with the experimentally determined inhibition efficiencies.

-

Caption: Adsorption mechanism via orbital interactions.

Conclusion

By systematically applying the protocols outlined in this guide—from gravimetric analysis to advanced electrochemical and surface techniques, supplemented by theoretical calculations—researchers can conduct a robust and comprehensive evaluation of this compound as a corrosion inhibitor. This integrated approach not only quantifies its efficiency but also provides deep insights into its mechanism of action, paving the way for the development of more effective and targeted corrosion protection technologies.

References

- Vertex AI Search. (n.d.). Corrosion testing: what is potentiodynamic polarization?

- Matergenics Inc. (2023, February 16). ASTM G61: Potentiodynamic Polarization.

- ResearchGate. (n.d.). Potentiodynamic polarization methods for corrosion measurement | Request PDF.

- National Center for Biotechnology Information. (n.d.). Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines - PMC.

- AIP Publishing. (n.d.). Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride.

- Springer. (2022, September 9). Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors.

- Gamry Instruments. (2019, June 25). Potentiodynamic and Cyclic Polarization Scans.

- International Journal of Electrochemical Science. (2013, February 1). An Investigation of Two Novel Pyridazine Derivatives as Corrosion Inhibitor for C38 Steel in 1.0 M HCl.

- ResearchGate. (2014, March 3). How reliable is the potentiodynamic polarization in predicting the corrosion behavior?

- Physical Chemistry Research. (n.d.). Exploring the Potential of Quantum Chemical Calculations for Synthesized Quinazoline Derivatives as Superior Corrosion Inhibitors in Acidic Environment.

- Taylor & Francis Online. (2025, May 13). Design, synthesis, and corrosion inhibition mechanisms of novel pyridazine-based compounds for mild steel in 1M HCl: a sustainable and comparative investigation.

- ACS Publications. (2021, November 15). Electrochemical Evaluation of Sustainable Corrosion Inhibitors via Dynamic Electrochemical Impedance Spectroscopy.

- Taylor & Francis Online. (2025, May 13). Design, synthesis, and corrosion inhibition mechanisms of novel pyridazine-based compounds for mild steel in 1M HCl: a sustainable and comparative investigation.

- MDPI. (2021, October 19). Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines.

- Quantum Chemical Calculations on the Corrosion Inhibition Performance. (n.d.).

- Baghdad Science Journal. (2025, September 23). Quantum Chemical Calculations on Corrosion Inhibition Efficacy of Benzodiazepines on Mild Steel in Acid Medium.

- ResearchGate. (n.d.). Corrosion rate and Corrosion Efficiency -Weight Loss Method.

- ResearchGate. (n.d.). Electrochemical Impedance Spectroscopy (EIS) Analysis of Green Corrosion Inhibitor of Etlingera Elatior Extracts for Mild Steel in Acidic Media | Request PDF.

- International Journal of Creative Research Thoughts. (2022, December 12). Study of Corrosion Inhibition of Mild Steel in 3% Nacl Solution Using Weight Loss Method.

- National Center for Biotechnology Information. (2020, October 5). Development and validation of QSPR models for corrosion inhibition of carbon steel by some pyridazine derivatives in acidic medium - PMC.

- Semantic Scholar. (2020, May 22). Study of sulfanyl pyridazine derivatives as efficient corrosion inhibitors for carbon steel in 1.0 m hcl using analytical techniques.

- Study of corrosion inhibition by Electrochemical Impedance Spectroscopy method of 5083 aluminum alloy in 1M HCl solution conta. (n.d.).

- Dialnet. (2024, June 5). Corrosion Inhibition Performance of Whey Protein-Derived Inhibitors for Low Carbon and Dead Mild Steels in1M Hydrochloric Acid.

- ResearchGate. (n.d.). Corrosion inhibition efficiency obtained from weight loss method for....

- Corrosion Inhibition Efficiency of Mild Steel in Hydrocloric Acid by Adding Theobroma Cacao Peel Extract. (n.d.).

- Hitachi High-Tech in the U.S.A. (n.d.). Surface Analysis for Precision Characterization.

- ResearchGate. (n.d.). The contribution of surface analysis to corrosion science: Historical background and current status.

- Physical Electronics. (n.d.). X-Ray Photoelectron Spectroscopy (XPS) Surface Analysis Technique.

- Rocky Mountain Laboratories. (2026, February 18). How to Analyze Coatings and Thin Films Using XPS.

Sources

- 1. electrochemsci.org [electrochemsci.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.aip.org [pubs.aip.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Development and validation of QSPR models for corrosion inhibition of carbon steel by some pyridazine derivatives in acidic medium - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. ijcrt.org [ijcrt.org]

- 8. dialnet.unirioja.es [dialnet.unirioja.es]

- 9. researchgate.net [researchgate.net]

- 10. iicbe.org [iicbe.org]

- 11. jmaterenvironsci.com [jmaterenvironsci.com]

- 12. researchgate.net [researchgate.net]

- 13. Potentiodynamic Scan/Cyclic Polarization Gamry Instruments [gamry.com]

- 14. ijcsi.pro [ijcsi.pro]

- 15. tandfonline.com [tandfonline.com]

- 16. hitachi-hightech.com [hitachi-hightech.com]

- 17. X-Ray Photoelectron Spectroscopy (XPS) Surface Analysis Technique [phi.com]

- 18. xpsanalysis.wordpress.com [xpsanalysis.wordpress.com]

- 19. researchgate.net [researchgate.net]

- 20. Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 21. physchemres.org [physchemres.org]

- 22. mdpi.com [mdpi.com]

- 23. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

Application Note: Rational Solvent Selection and Crystallization Process Design for 3-((Pyridin-2-ylmethyl)thio)-6-(p-tolyl)pyridazine

Executive Summary

The isolation and purification of complex heteroaromatic active pharmaceutical ingredient (API) intermediates often present significant crystallization challenges. 3-((Pyridin-2-ylmethyl)thio)-6-(p-tolyl)pyridazine (CAS: 872689-31-1) is a prime example of a flexible, multi-functional molecule prone to liquid-liquid phase separation (LLPS, or "oiling out") and polymorph contamination[1].

This application note details a comprehensive, self-validating methodology for designing a robust cooling-antisolvent crystallization process for this molecule. By coupling Hansen Solubility Parameter (HSP) modeling with real-time Process Analytical Technology (PAT), we establish a thermodynamically and kinetically controlled workflow that guarantees high yield, optimal particle size distribution, and strict polymorphic purity.

Mechanistic Insights: Molecular Structure and Causality